Methyl 2-[(Cyanomethyl)thio]benzoate
Overview
Description
Methyl 2-[(Cyanomethyl)thio]benzoate is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . It is a colorless, odorless liquid that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound is used in various industries, including pharmaceuticals, agrochemicals, and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(Cyanomethyl)thio]benzoate typically involves the reaction of methyl 2-mercaptobenzoate with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various cyanomethyl derivatives.
Scientific Research Applications
Methyl 2-[(Cyanomethyl)thio]benzoate has several applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 2-[(Cyanomethyl)thio]benzoate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyanomethyl group can participate in nucleophilic or electrophilic interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- Methyl 2-(methylthio)benzoate
- Methyl 2-(ethylthio)benzoate
- Methyl 2-(propylthio)benzoate
Comparison: Methyl 2-[(Cyanomethyl)thio]benzoate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity compared to other thioesters. This group allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis. In contrast, compounds like Methyl 2-(methylthio)benzoate lack this functional group, limiting their reactivity and applications .
Properties
IUPAC Name |
methyl 2-(cyanomethylsulfanyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZWSNNLFRAPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380915 | |
Record name | Methyl 2-[(Cyanomethyl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57601-89-5 | |
Record name | Methyl 2-[(Cyanomethyl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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